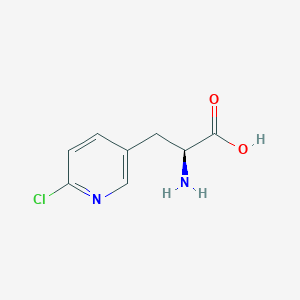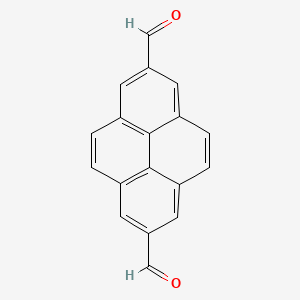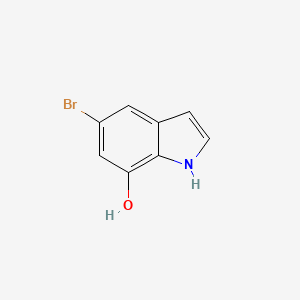
4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine typically involves the reaction of 6-chloro-2-methoxypyrimidine with morpholine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the nucleophilic substitution of the chlorine atom by the morpholine group, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Applications De Recherche Scientifique
4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-methoxypyrimidine: A structurally similar compound with a chlorine atom at the 4-position and a methoxy group at the 6-position.
2,4-Dichloro-6-methylpyrimidine: Contains two chlorine atoms at the 2- and 4-positions and a methyl group at the 6-position.
6-Chloro-4-hydroxy-5-methylpyrimidine: Features a chlorine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position.
Uniqueness
4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine is unique due to the presence of both a morpholine ring and a methoxy group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H12ClN3O2 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
4-(6-chloro-2-methoxypyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C9H12ClN3O2/c1-14-9-11-7(10)6-8(12-9)13-2-4-15-5-3-13/h6H,2-5H2,1H3 |
Clé InChI |
ZNLTUXHKQNQAMA-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CC(=N1)Cl)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





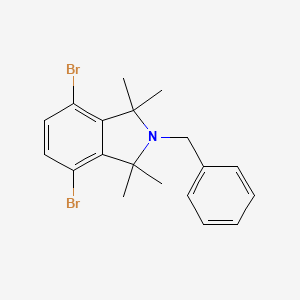
![7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13039221.png)
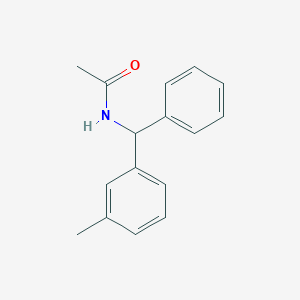
![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride](/img/structure/B13039243.png)
![Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13039247.png)

![2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13039255.png)
